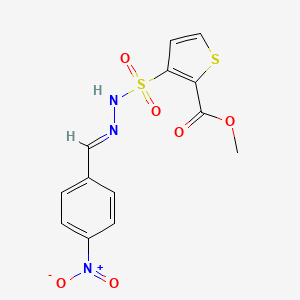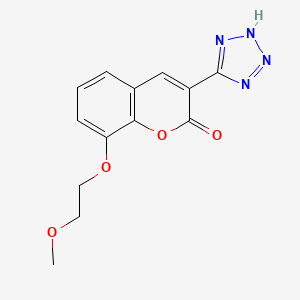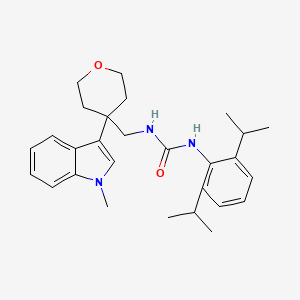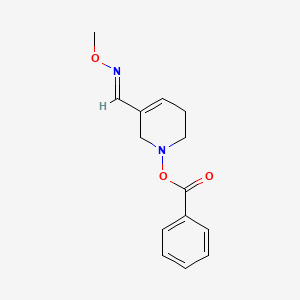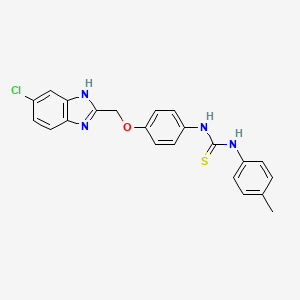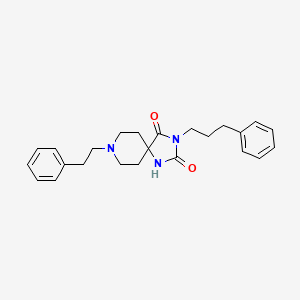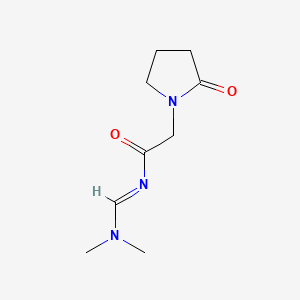
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: is a complex organic compound with the molecular formula C18-H19-Cl2-N7-O-S and a molecular weight of 452.40 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purin-6-ylthioacetic Acid Moiety: This step involves the reaction of 6-mercaptopurine with chloroacetic acid under basic conditions to form (1H-Purin-6-ylthio)acetic acid.
Synthesis of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 4-(bis(2-chloroethyl)amino)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the (1H-Purin-6-ylthio)acetic acid with the hydrazide intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide moiety to the corresponding amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, alcohols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel chemotherapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to the inhibition of cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: can be compared with other similar compounds:
2-Pyrrolidone: A simpler lactam used in various industrial applications.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness: : The unique combination of the purine, thioacetic acid, and hydrazide moieties in This compound provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler compounds like 2-pyrrolidone and allylamine.
特性
CAS番号 |
130953-27-4 |
|---|---|
分子式 |
C18H19Cl2N7OS |
分子量 |
452.4 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H19Cl2N7OS/c19-5-7-27(8-6-20)14-3-1-13(2-4-14)9-25-26-15(28)10-29-18-16-17(22-11-21-16)23-12-24-18/h1-4,9,11-12H,5-8,10H2,(H,26,28)(H,21,22,23,24)/b25-9+ |
InChIキー |
OULKSDKUJSYCFF-YCPBAFNGSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


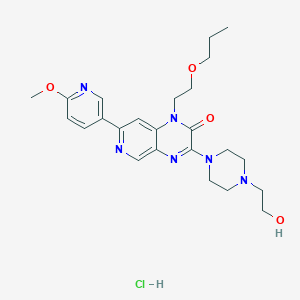
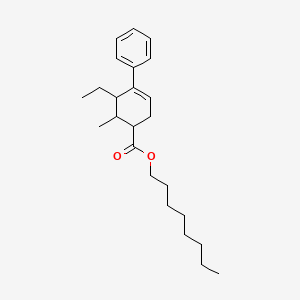
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
